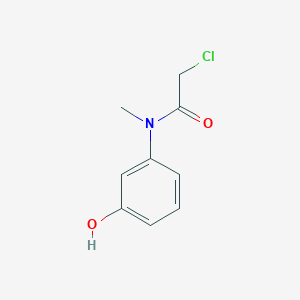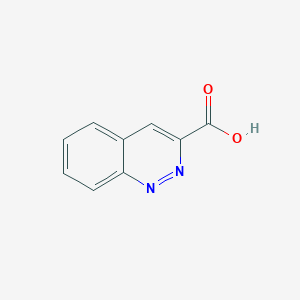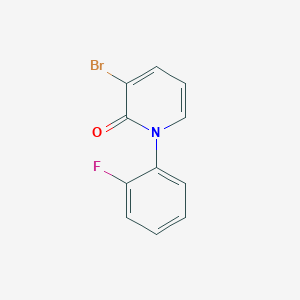
3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one, or 3-BrF-Pyr, is an organobromine compound that has a wide range of applications in scientific research and laboratory experiments. Its unique properties make it an attractive option for researchers to use in their studies.
Applications De Recherche Scientifique
Synthesis Methodologies
One significant application of 3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one is in the synthesis of complex organic compounds. For instance, it serves as an intermediate in the production of biologically active molecules, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. This compound is synthesized through multiple steps involving nitration, chlorination, N-alkylation, reduction, and condensation, demonstrating the versatility of halogen-substituted pyridones in complex organic syntheses (Wang et al., 2016).
Photophysical Studies
The structural modifications introduced by halogen atoms, such as bromine and fluorine, significantly affect the photophysical properties of pyridine-based compounds. Research on bis-cyclometalated iridium(III) complexes with halogen substituents has revealed that these modifications lead to a blue shift in emission maxima. This property is particularly pronounced for fluoro-based analogues, showcasing the potential of halogenated pyridones in tuning the photophysical characteristics of luminescent materials (Baranoff et al., 2012).
Chemosensors and Fluorescent Sensors
This compound derivatives are explored for their application in the development of chemosensors and fluorescent sensors. For example, pyrrolo[3,4-c]pyridine-based fluorophores have been synthesized to act as selective chemosensors for Fe3+/Fe2+ ions. These compounds illustrate the potential of halogenated pyridones in creating sensitive and selective probes for metal ion detection in biological and environmental samples (Maity et al., 2018).
Propriétés
IUPAC Name |
3-bromo-1-(2-fluorophenyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-4-3-7-14(11(8)15)10-6-2-1-5-9(10)13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYZGLIBDHFJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C(C2=O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2893583.png)
![(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2893586.png)
![1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2893587.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2893590.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2893592.png)
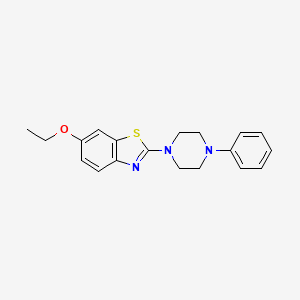
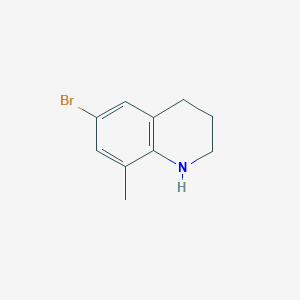
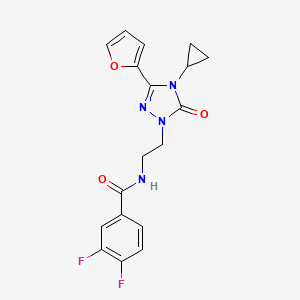
![1-(2,6-dichlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2893600.png)
